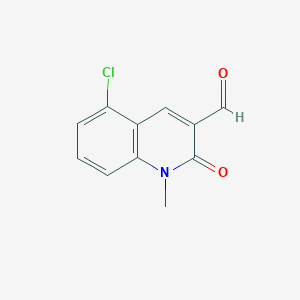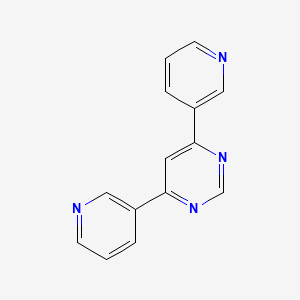
4,6-Di(pyridin-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di(pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridine rings at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di(pyridin-3-yl)pyrimidine typically involves the condensation of pyridine-3-carbaldehyde with guanidine or its derivatives under basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Di(pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated pyridine derivatives in the presence of a base such as sodium hydride.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
4,6-Di(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: It is used in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4,6-Di(pyridin-3-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various cellular processes. For example, it may inhibit kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
- 2,4-Di(pyridin-3-yl)pyrimidine
- 4,6-Di(pyridin-2-yl)pyrimidine
- 2,6-Di(pyridin-4-yl)pyrimidine
Comparison: 4,6-Di(pyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold for drug design .
Properties
CAS No. |
942206-34-0 |
|---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
4,6-dipyridin-3-ylpyrimidine |
InChI |
InChI=1S/C14H10N4/c1-3-11(8-15-5-1)13-7-14(18-10-17-13)12-4-2-6-16-9-12/h1-10H |
InChI Key |
LAGMCTSYMFAUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
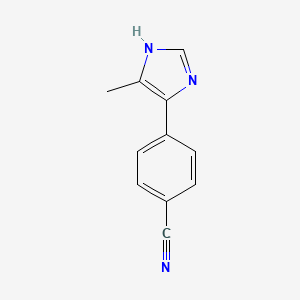
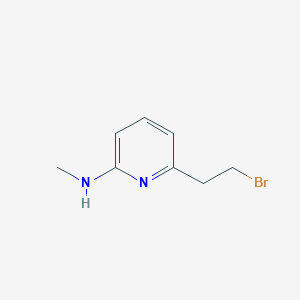
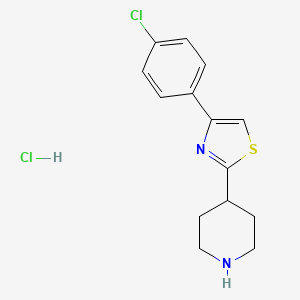

![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
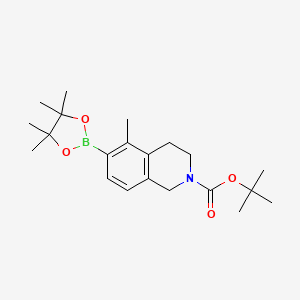
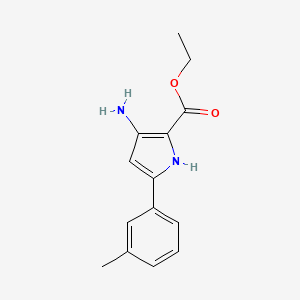

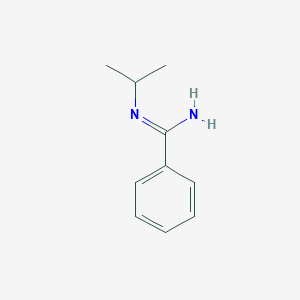
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
